2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1420537-61-6) is a bicyclic organic compound featuring a fused isoindole-1,3-dione core linked to a benzazepinone moiety. Its molecular formula is C₁₈H₁₄N₂O₃, with a molecular weight of 306.32 g/mol .
Properties
IUPAC Name |
2-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-15(10-9-11-5-1-4-8-14(11)19-16)20-17(22)12-6-2-3-7-13(12)18(20)23/h1-8,15H,9-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOPJDSHVNPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105260-10-4 | |
| Record name | 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Synthetic Overview
The target molecule comprises a seven-membered 2-oxo-1-benzazepine ring fused to a 2,3-dihydroisoindole-1,3-dione moiety via a methylene bridge. Its molecular formula is $$ \text{C}{18}\text{H}{14}\text{N}2\text{O}3 $$ (MW: 306.3 g/mol). The synthesis typically involves condensation between a benzazepinone amine and an isoindole-dione precursor, leveraging nucleophilic acyl substitution or cyclization strategies.
Key Synthetic Routes
Condensation of 3-Amino-Benzazepinone with Phthalic Anhydride Derivatives
A primary method involves reacting 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with activated phthalic acid derivatives. For example, 3-aminophthalic acid hydrochloride can serve as the isoindole-dione precursor when coupled with benzazepinone amines under acidic or basic conditions.
Example Protocol (Adapted from):
Reagents :
- 3-Aminophthalic acid hydrochloride (1 eq)
- 3-Amino-2-oxo-benzazepine (1 eq)
- Acetonitrile (solvent)
- Triethylamine (4.6 eq) or imidazole (9.2 eq)
- Acetic acid (optional)
Procedure :
- Combine reagents in acetonitrile, reflux at 85–87°C for 5–7 hours.
- Cool, precipitate with water, filter, and dry under vacuum.
Yield Optimization :
This method highlights the role of base selection and acid additives in maximizing efficiency.
Cyclocondensation via Amide Bond Formation
Alternative approaches employ cyclization of pre-coupled intermediates. For instance, coupling 3-aminobenzazepinone with phthalic anhydride in the presence of coupling agents (e.g., EDCl, DCC) forms the isoindole-dione ring post-condensation.
Critical Parameters:
Comparative Analysis of Methodologies
Table 1 summarizes reaction conditions and yields from analogous syntheses:
| Base | Acid Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Triethylamine | Acetic acid | Acetonitrile | 85–87 | 5–7 | 84 |
| Triethylamine | None | Acetonitrile | 85–87 | 47 | 94 |
| Imidazole | None | Acetonitrile | 85–87 | 47 | 92 |
Key findings:
- Triethylamine with acetic acid accelerates the reaction but slightly reduces yield due to side reactions.
- Imidazole offers comparable efficiency without acid, simplifying purification.
Advanced Functionalization Strategies
Patent data reveals methods for derivatizing isoindole-diones via amidation or alkylation. For example:
Analytical Characterization
Industrial-Scale Production Considerations
- Cost Efficiency : Acetonitrile and imidazole are preferred for large-scale synthesis due to recyclability.
- Purity Control : Crystallization from acetonitrile/water achieves ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
The compound is structurally related to known antihypertensive agents like Benazepril. Studies suggest that it may exhibit similar mechanisms of action by inhibiting angiotensin-converting enzyme (ACE), thereby lowering blood pressure. The benzazepine core is crucial for binding to the ACE active site, which is essential for its pharmacological activity .
Neuroprotective Effects
Research indicates that derivatives of benzazepine compounds can have neuroprotective effects. The isoindole moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that these compounds can inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms .
Pharmacology
Anticancer Activity
Compounds with similar structures have been studied for their anticancer properties. The presence of the isoindole and benzazepine rings may contribute to the inhibition of cancer cell proliferation. Preliminary studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines .
Anti-inflammatory Properties
There is emerging evidence that suggests the compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for further investigation in inflammatory diseases .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with other organic molecules makes it suitable for creating functionalized polymers with specific properties for applications in coatings and drug delivery systems .
Case Study 1: Neuroprotective Evaluation
In a study evaluating various benzazepine derivatives for neuroprotective effects against oxidative stress in neuronal cells, the compound exhibited significant protective effects compared to control groups. The mechanism involved the modulation of oxidative stress markers and enhancement of neuronal survival rates .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted on cancer cell lines treated with the compound. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other isoindole-dione derivatives and heterocyclic systems. Below is a detailed comparison with two analogs:
Structural and Functional Group Analysis
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 179033-21-7) Core Structure: Shares the isoindole-1,3-dione core but replaces the benzazepinone group with a 2,6-dioxopiperidin-3-yl moiety. Biological Activity: Functions as an E3 ligase activator, enabling targeted protein ubiquitination and degradation (e.g., proteolysis-targeting chimeras, PROTACs) .
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS: 1382774-60-8)
- Core Structure : Indole ring system, distinct from the isoindole-dione core.
- Substituents : Halogenated (Br, I) and trifluoromethyl groups, which are common in medicinal compounds for modulating lipophilicity and binding affinity.
- Relevance : Highlights the role of halogenation in bioactivity but lacks the fused bicyclic architecture of the target compound .
Key Differences and Implications
- Benzazepinone vs.
- Fluorination : The tetrafluoro substituents in the dioxopiperidin analog increase electronegativity and may improve pharmacokinetic properties, whereas the target compound’s lack of fluorination could favor different interaction profiles.
- Biological Targets: The fluorinated analog’s role in E3 ligase activation suggests a niche in targeted protein degradation, while the target compound’s benzazepinone moiety may align with CNS or GPCR-related targets (though unconfirmed in evidence) .
Research Findings and Limitations
- E3 Ligase Activation : The fluorinated analog (CAS: 179033-21-7) has demonstrated utility in proteolysis strategies, leveraging its isoindole-dione core for molecular recognition .
- Data Gaps: No experimental data on the target compound’s biological activity or crystallographic studies are provided in the evidence.
Biological Activity
The compound 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological profiles and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.36 g/mol. The structure features a benzazepine moiety fused with an isoindole dione, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzazepine compounds can exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The benzazepine framework is known for its ability to inhibit pro-inflammatory cytokines .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the benzazepine class demonstrated that modifications to the structure could lead to enhanced antimicrobial activity. The specific compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported at concentrations as low as 12 μM.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was found to significantly reduce the levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound could exert its anti-inflammatory effects.
Q & A
Q. What are the recommended synthetic routes for 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione?
A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, similar isoindole-dione derivatives are synthesized via condensation reactions under acidic conditions, followed by crystallization and purification using solvents like DMF/acetic acid mixtures . Key steps include:
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- X-ray crystallography : Provides precise bond lengths and angles, as demonstrated for structurally related tetrahydrobenzazepine derivatives (mean C–C bond deviation = 0.002 Å) .
- NMR spectroscopy : H and C NMR resolve isoindole-dione and benzazepine moieties, with characteristic shifts for carbonyl groups (δ ~170–180 ppm).
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and NH/OH vibrations .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines.
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC values. Reference protocols from benzoxazepin-isoindole hybrids, which show activity in apoptosis pathways .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays).
- Structural analogs : Compare activities of derivatives (e.g., substituents on the benzazepine ring) to identify pharmacophores .
- Computational modeling : Perform molecular docking to predict binding modes and validate with mutagenesis studies .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Environmental partitioning : Measure log (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions.
- Ecotoxicology : Test acute toxicity in Daphnia magna and chronic effects in algae, referencing the INCHEMBIOL framework for multi-level risk assessment .
Q. How can molecular interactions between this compound and protein targets be mechanistically studied?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k).
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray co-crystallization : Resolve binding conformations, as seen in benzazepine-protein complexes .
Q. What experimental designs ensure stability and shelf-life under research conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Use HPLC-PDA to track degradation products.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
